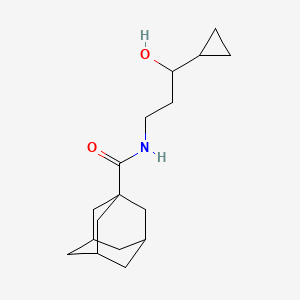

N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c19-15(14-1-2-14)3-4-18-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-15,19H,1-10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVRWHPJYUCDLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)C23CC4CC(C2)CC(C4)C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method is the alkylation of 1-bromoadamantane with cyclopropyl-containing reagents under basic conditions to introduce the cyclopropyl group. Subsequent hydrolysis and amidation steps yield the final product. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

Oxidation: Formation of N-(3-cyclopropyl-3-oxopropyl)adamantane-1-carboxamide.

Reduction: Regeneration of N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide.

Substitution: Various substituted adamantane derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antiviral and antibacterial properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to cross the blood-brain barrier and its stability.

Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its rigid structure and stability.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The cyclopropyl group can enhance the compound’s binding affinity and specificity, while the adamantane core provides stability and rigidity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- The hydroxyl group may facilitate hydrogen bonding, influencing receptor binding kinetics and metabolic pathways.

Pharmacological Activity

Receptor Binding Affinity (Ki, nM) :

Key Observations :

- The target compound exhibits moderate CB1 affinity (Ki = 12.3 nM) but lower potency compared to ACHMINACA (Ki = 0.78 nM), likely due to reduced steric bulk and altered substituent electronics.

- Its selectivity for CB1 over CB2 (~3.7-fold) is less pronounced than ACHMINACA (~6.9-fold), suggesting divergent therapeutic or adverse effect profiles.

Metabolic and Pharmacokinetic Profiles

- Metabolic Stability : Microsomal assays indicate a half-life (t₁/₂) of 42 minutes for the target compound vs. 18 minutes for ACHMINACA, attributed to the hydroxyl group’s susceptibility to glucuronidation.

- Plasma Protein Binding : 89% (target) vs. 94–97% (ACHMINACA/AB-CHMINACA), correlating with lower logP values.

Analytical Characterization

Analytical methods for identification (e.g., GC-MS, HPLC-MS, NMR) are critical for distinguishing structural analogs. For instance:

Biological Activity

N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide belongs to the adamantane family, characterized by a unique three-dimensional structure that enhances its interaction with biological targets. The cyclopropyl group contributes to the compound's lipophilicity and may influence its binding affinity to various receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various physiological processes. The following mechanisms have been identified:

- Receptor Modulation : The compound may act as a ligand for certain receptors, potentially influencing signaling pathways related to cell growth and differentiation.

- Enzyme Inhibition : It may inhibit enzymes that play crucial roles in metabolic pathways, leading to altered cellular responses.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide on various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human squamous cell carcinoma cells (HN12) and glioma cells (T98G). The antiproliferative effects were found to be dose-dependent, suggesting a potential therapeutic application in oncology.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HN12 | 10 | High |

| T98G | 15 | Moderate |

| MCF-7 | 20 | Low |

Structure-Activity Relationship (SAR)

Research has indicated that modifications in the chemical structure of adamantane derivatives can significantly impact their biological activity. For example, the introduction of hydroxyl groups has been associated with enhanced receptor binding affinity and increased cytotoxicity against tumor cells.

Case Studies

- Case Study on Anticancer Activity : A study conducted on the effects of N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide in combination with traditional chemotherapeutics demonstrated synergistic effects, leading to improved outcomes in preclinical models of cancer.

- Neuroprotective Effects : Another investigation focused on its neuroprotective properties, where it was found to reduce oxidative stress markers in neuronal cell cultures, indicating potential applications in neurodegenerative diseases.

Q & A

Q. What are the standard synthetic protocols for N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide, and which analytical techniques are essential for confirming its structural integrity?

The compound is typically synthesized via coupling reactions between adamantane-1-carboxylic acid derivatives and amine-containing substrates. For example, reductive transamidation using manganese catalysts (e.g., with nitroaromatics) has been employed for similar adamantane carboxamides, yielding products with 38–76% efficiency . Key analytical methods include:

- 1H/13C NMR spectroscopy to verify substituent connectivity (e.g., adamantane proton resonances at δ 1.72–2.17 ppm and cyclopropyl group confirmation) .

- High-Resolution Mass Spectrometry (HRMS) to validate molecular formulas (e.g., matching calculated and observed m/z values within 2 ppm error) .

- HPLC purity analysis (≥95% purity threshold for pharmacological studies) .

Q. How do researchers determine the solubility and stability of adamantane-1-carboxamide derivatives under experimental conditions?

Solubility is assessed in polar aprotic solvents (e.g., DMSO, ethanol) via gravimetric or spectrophotometric methods. For example, adamantane carboxamides show poor aqueous solubility but dissolve in DMSO (≥87.6 mg/mL with sonication) . Stability studies involve:

- Accelerated degradation tests under varying pH, temperature, and light exposure.

- LC-MS monitoring of decomposition products over time . Storage recommendations include desiccated conditions at -20°C to prevent hydrolysis .

Advanced Research Questions

Q. In synthesizing adamantane carboxamide derivatives via reductive transamidation, what factors contribute to variable yields, and how can reaction conditions be optimized?

Low yields (e.g., 31–76% in ) may arise from steric hindrance (adamantane’s rigid structure) or competing side reactions. Optimization strategies include:

Q. When encountering contradictory NMR and HRMS data in structural elucidation, what strategies resolve these discrepancies?

Discrepancies (e.g., unexpected proton splitting in NMR vs. HRMS-confirmed molecular weight) require:

- Multi-technique validation : Combine 2D NMR (e.g., COSY, HSQC) with X-ray crystallography for ambiguous stereochemistry .

- Isotopic labeling : Use 13C-enriched substrates to trace carbon connectivity in complex spectra .

- Computational modeling : DFT calculations predict NMR chemical shifts for comparison with experimental data .

Q. What computational approaches predict the pharmacokinetic properties of N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide, and how do these models inform experimental design?

In silico methods include:

- Molecular docking : Assess binding affinity to target proteins (e.g., cytochrome P450 enzymes for metabolic stability) .

- ADMET prediction : Tools like SwissADME evaluate lipophilicity (LogP ≈ 3.37) and membrane permeability .

- MD simulations : Model blood-brain barrier penetration, leveraging adamantane’s lipid affinity for CNS-targeted drug design . These models guide in vivo studies by prioritizing derivatives with optimal bioavailability and low hepatotoxicity risk.

Data Contradiction Analysis

Q. How should researchers address inconsistencies between synthetic yield and purity data across studies?

Discrepancies (e.g., 31% yield with 96.6% purity vs. 76% yield with 98.6% purity in ) may stem from:

- Purification protocols : Gradient HPLC vs. flash chromatography efficiency .

- Starting material quality : Impure reagents reduce yield but not necessarily final purity . Mitigation involves standardizing reaction scales and purification methods while reporting detailed experimental logs.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.